molecular formula C11H21Br B136251 2-Bromoundec-1-ene CAS No. 145732-28-1

2-Bromoundec-1-ene

Cat. No. B136251
CAS RN: 145732-28-1
M. Wt: 233.19 g/mol
InChI Key: GLDIDTBEPMDSNJ-UHFFFAOYSA-N
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Description

2-Bromoundec-1-ene is an organic compound with the chemical formula C11H18Br. It is a colorless liquid with a boiling point of 184-186 °C, a flash point of 81 °C, and a refractive index of 1.4283. This compound is a versatile organic compound that has a wide range of applications in organic synthesis and has been used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Biochemical Research and Toxicology

Research on 1-bromopropane has focused on its biochemical effects and toxicological profile. For example, studies have investigated the neurotoxic effects of 1-bromopropane on the central nervous system of rats, showing dose-dependent biochemical changes such as decreased gamma-enolase and glutathione levels, which suggest potential neurotoxicity mechanisms (Wang et al., 2002); (Wang et al., 2003). These findings contribute to understanding the biochemical pathways affected by brominated compounds and their implications for neurotoxicity.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of bromopropanes has been a significant area of study. 2-Bromopropane, used in industries as a solvent, was found to cause reproductive and hematopoietic disorders. Research comparing 1-bromopropane and 2-bromopropane has identified distinct toxicological profiles and target cells affected by these compounds (Ichihara, 2005). These studies highlight the importance of understanding specific effects of various brominated compounds on reproductive health.

Analytical and Detection Methods

Developments in analytical methods for detecting bromopropanes in biological samples are crucial for monitoring exposure and studying toxicology. A procedure for quantifying 1- and 2-bromopropane in human urine has been developed, demonstrating the ability to detect these compounds at low concentrations, which is essential for occupational health and safety assessments (B'hymer & Cheever, 2005).

Environmental and Health Safety

Studies on 1-bromopropane as an alternative to ozone layer-depleting solvents have shown that it can be neurotoxic, indicating the need for caution in its use and handling in the workplace (Ichihara et al., 2000). Research like this is critical for developing safer industrial practices and protecting worker health.

Potential Therapeutic Applications

While the focus was requested away from drug use and dosage, it's worth noting that brominated compounds have been studied for potential therapeutic applications, such as in the treatment of diabetes with bromocriptine, a brominated drug (DeFronzo, 2011). Such research underscores the broader scope of brominated compounds in scientific inquiry, extending beyond toxicity to explore beneficial uses.

Mechanism of Action

Target of Action

2-Bromoundec-1-ene is a brominated compound that primarily targets the synthesis of novel bipolar phospholipids . These phospholipids play a crucial role in forming the lipid bilayer of cell membranes, providing a barrier that marks the boundaries of a cell and controls the movement of substances in and out of the cell .

Mode of Action

The mode of action of this compound involves its interaction with ω-functionalised halogenoalkanes . The Grignard reagent from 11-bromoundec-1-ene undergoes copper-catalysed coupling with these halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . This reaction is key to the synthesis of novel bipolar phospholipids .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of bipolar phospholipids . The compound’s interaction with ω-functionalised halogenoalkanes results in the production of long-chain ω-substituted alkenes . These functionalised alkenes are suitable building blocks for the direct synthesis of bipolar phospholipids with different head groups .

Pharmacokinetics

Like other brominated compounds, its bioavailability and pharmacokinetic properties may be influenced by factors such as its chemical structure and the reaction conditions.

Result of Action

The result of this compound’s action is the production of long-chain ω-substituted alkenes . These alkenes serve as building blocks for the synthesis of novel bipolar phospholipids . These phospholipids are essential components of cell membranes, influencing cell function and integrity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, including temperature and the presence of other reactants, can affect the compound’s efficacy in synthesizing long-chain ω-substituted alkenes . Additionally, the stability of this compound may be affected by factors such as pH and the presence of other chemicals.

properties

IUPAC Name

2-bromoundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDIDTBEPMDSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373769
Record name 2-bromoundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145732-28-1
Record name 2-bromoundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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